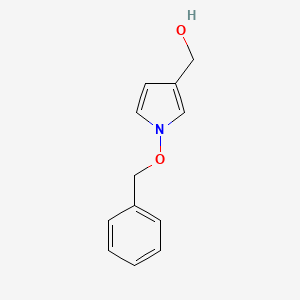

(1-Benzyloxy-1H-pyrrol-3-yl)-methanol

説明

(1-Benzyloxy-1H-pyrrol-3-yl)-methanol is a heterocyclic compound featuring a pyrrole core substituted with a benzyloxy group at the 1-position and a hydroxymethyl group at the 3-position. Its molecular formula is C₁₂H₁₃NO₂, with a molecular weight of 203.24 g/mol. The pyrrole ring’s aromaticity imparts rigidity, while the benzyloxy group contributes to lipophilicity, and the hydroxymethyl group enhances solubility in polar solvents. This compound is likely synthesized via benzylation of a hydroxypyrrole precursor, followed by functionalization at the 3-position. Potential applications include serving as an intermediate in pharmaceuticals or agrochemicals due to its modular reactivity .

特性

分子式 |

C12H13NO2 |

|---|---|

分子量 |

203.24 g/mol |

IUPAC名 |

(1-phenylmethoxypyrrol-3-yl)methanol |

InChI |

InChI=1S/C12H13NO2/c14-9-12-6-7-13(8-12)15-10-11-4-2-1-3-5-11/h1-8,14H,9-10H2 |

InChIキー |

ZYXNGTUKGKRJBM-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)CON2C=CC(=C2)CO |

製品の起源 |

United States |

類似化合物との比較

Structural and Electronic Differences

- Aromaticity vs. Saturation: The target compound’s pyrrole ring is aromatic, conferring planar geometry and resonance stabilization. In contrast, 1-benzylpyrrolidin-3-yl-methanol () features a saturated pyrrolidine ring, increasing basicity due to the lone pair on nitrogen .

- Functional Group Reactivity : The benzyloxy group in the target compound may undergo acid-catalyzed cleavage, whereas the benzyl group in ’s compound is more stable. The hydroxymethyl group in both compounds offers sites for further derivatization (e.g., oxidation to carboxylic acids).

- Steric and Electronic Effects : The cyclopropane-containing compound in introduces steric hindrance and strain, altering reactivity compared to the planar pyrrole system .

Research Findings and Limitations

- Key Gaps : Direct data on the target compound’s physical properties (e.g., melting point, solubility) and synthetic protocols are unavailable in the provided evidence. Comparisons rely on structural inferences.

- Diastereomer Challenges : highlights the importance of stereochemical control in cyclopropane systems, a consideration less relevant for the target’s planar structure .

- Commercial Viability : The pyrrolidine analog () is commercially available, suggesting established synthetic routes, whereas the target compound may require optimization for scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。